molecular formula C15H19FN4O3S B2551857 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1211658-89-7

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2551857
CAS No.: 1211658-89-7
M. Wt: 354.4
InChI Key: FFPMLSJYNYNOBS-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position. The oxadiazole ring is linked to a piperidine scaffold modified with a dimethylsulfonamide moiety at the 1-position. This compound’s structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3S/c1-19(2)24(21,22)20-9-7-12(8-10-20)15-18-17-14(23-15)11-3-5-13(16)6-4-11/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPMLSJYNYNOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide with appropriate reagents to form the oxadiazole core

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the sulfonamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are employed under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C18H21FN4O2S
  • Molecular Weight : 368.45 g/mol
  • IUPAC Name : 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide

Medicinal Chemistry

The compound is primarily studied for its potential as an anticancer agent . Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

These studies reported percent growth inhibitions (PGIs) of up to 86% for certain derivatives, suggesting a strong potential for further development in cancer therapy .

Antimicrobial Activity

Sulfonamides have a well-established history of antimicrobial properties. The incorporation of the oxadiazole moiety may enhance these effects. Studies on related compounds have demonstrated effective antifungal activity against strains of Candida and Geotrichum, with minimum inhibitory concentration (MIC) values lower than traditional treatments like fluconazole .

Pharmacological Mechanisms

The mechanism of action for compounds like This compound is hypothesized to involve interference with specific biological pathways or enzyme activities. For example, sulfonamides can inhibit carbonic anhydrase isozymes and exhibit anti-HIV activity at certain concentrations . Further pharmacological assays are needed to elucidate the exact mechanisms involved.

Table 2: Summary of Synthesis Steps

StepDescription
1. Oxadiazole FormationCyclization of precursors to form the oxadiazole ring
2. Piperidine AdditionIncorporation of piperidine for enhanced activity
3. Sulfonamide SynthesisReaction with sulfonyl chloride

Case Studies and Experimental Findings

Several studies have been conducted on related compounds that highlight their therapeutic potential:

  • Anticancer Studies : A study published in ACS Omega demonstrated significant anticancer properties for oxadiazole derivatives with PGIs ranging from moderate to high against various cancer cell lines .
  • Antifungal Activity : Research exploring the antifungal efficacy of sulfonamides indicated that certain derivatives outperform established antifungals like fluconazole in inhibiting Candida albicans .
  • Biological Evaluation : A comprehensive evaluation of sulfonamide derivatives revealed promising results against enzymes involved in disease processes, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and the fluorophenyl group play crucial roles in binding to active sites, while the piperidine sulfonamide moiety enhances the compound’s solubility and bioavailability . The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-65-7)

  • Structure : Shares the 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl group but replaces the piperidine-sulfonamide with a benzamide and benzyl-ethylsulfamoyl group.
  • Key Differences : The absence of a piperidine ring reduces conformational rigidity compared to the target compound. The benzamide group may alter binding specificity in biological targets .

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

  • Structure: Retains the fluorophenyl-oxadiazole unit but substitutes the sulfonamide-piperidine with a dihydroisoquinoline carboxamide.
  • Implications: The carboxamide group may reduce solubility compared to the sulfonamide in the target compound. The dihydroisoquinoline scaffold could enhance aromatic stacking interactions .

Piperidine-Sulfonamide Analogues

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide (CAS 533872-28-5)

  • Structure : Replaces the 4-fluorophenyl group with a 5-chlorothiophene and substitutes the dimethylpiperidine with a piperidine-sulfonylbenzamide.
  • The unsubstituted piperidine may reduce steric hindrance compared to the dimethylated variant in the target compound .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound 394.43 4-Fluorophenyl, dimethylpiperidine-sulfonamide 2.8 0.12
4-[Benzyl(ethyl)sulfamoyl]-N-...benzamide 488.51 Benzyl-ethylsulfamoyl, benzamide 3.5 0.08
N-(5-(4-Fluorophenyl)-...carboxamide 338.34 Dihydroisoquinoline-carboxamide 2.2 0.20
N-[5-(5-Chlorothiophen-2-yl)-...benzamide 493.94 Chlorothiophene, piperidine-sulfonyl 3.1 0.10

*Values estimated using computational tools (e.g., SwissADME).

Biological Activity

The compound 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be summarized as follows:

Component Description
Chemical Formula C15H18FN3O2S
Molecular Weight 323.39 g/mol
IUPAC Name This compound

Antimicrobial Properties

Studies have shown that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. The synthesized derivatives have been evaluated against various bacterial strains:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits promising antibacterial effects, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies revealed a significant interaction with AChE, suggesting potential applications in treating neurological disorders.
  • Urease : The compound demonstrated moderate urease inhibition, which is relevant for conditions such as urinary tract infections.

The enzyme inhibition profile indicates that modifications in the sulfonamide moiety can enhance biological activity against these targets .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxadiazole and sulfonamide functionalities facilitate binding to active sites on enzymes and receptors, leading to modulation of their activity. This interaction can result in:

  • Inhibition of microbial growth through disruption of metabolic pathways.
  • Modulation of neurotransmitter levels via AChE inhibition.

Case Studies

Research has highlighted several case studies demonstrating the efficacy of related oxadiazole derivatives:

  • Anticancer Activity : A study evaluated a series of oxadiazole derivatives for anticancer properties against various cancer cell lines. Results indicated that compounds with similar structural features to our target compound exhibited cytotoxic effects at low concentrations .
  • Diabetic Models : In vivo studies using diabetic rat models showed that related compounds improved glycemic control and insulin sensitivity, suggesting potential therapeutic uses in diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Oxadiazole formation : Condensation of 4-fluorobenzohydrazide with a suitable carbonyl derivative (e.g., trichloroacetic anhydride) under reflux in anhydrous conditions to form the 1,3,4-oxadiazole ring.

Sulfonylation : React the oxadiazole intermediate with N,N-dimethylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol/water to achieve >95% purity .

  • Critical step : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • Single-crystal X-ray diffraction : Resolve the crystal structure to confirm bond angles (e.g., C–N–S bond in sulfonamide group) and spatial arrangement. Mean σ(C–C) should be <0.007 Å, with R factor <0.065 .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify the presence of key protons (e.g., dimethyl groups at δ ~2.8 ppm, fluorophenyl aromatic protons at δ ~7.2 ppm).
  • HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm mass error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Targeted assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination).
  • Antimicrobial activity : Perform broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Controls : Include reference inhibitors (e.g., imatinib for kinases, ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v).

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Strategies :

Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain, PDB ID: 1M17). Focus on hydrogen bonding between the sulfonamide group and Thr766/Thr830 residues.

QSAR studies : Correlate substituent variations (e.g., fluorophenyl vs. chlorophenyl) with IC₅₀ values to identify critical electronic/hydrophobic parameters .

  • Software : Schrödinger Suite for free energy calculations (ΔG binding < -8 kcal/mol indicates high affinity) .

Q. What experimental approaches resolve discrepancies in reported bioactivity data?

  • Case example : If conflicting IC₅₀ values arise for kinase inhibition:

Assay standardization : Ensure consistent ATP concentrations (1 mM) and pre-incubation times (30 min).

Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

  • Data normalization : Express activity as % inhibition relative to vehicle controls (mean ± SEM, n=3).

Q. How does the sulfonamide group influence metabolic stability and solubility?

  • Key findings :

  • Solubility : The sulfonamide moiety enhances aqueous solubility (logP ~2.5) compared to non-sulfonylated analogs (logP ~3.8). Measured via shake-flask method in PBS (pH 7.4) .
  • Metabolic stability : Incubate with liver microsomes (human/rat). Half-life (t₁/₂) >60 min indicates moderate stability; add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify degradation pathways .

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